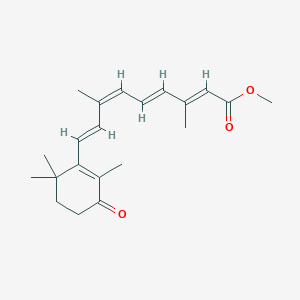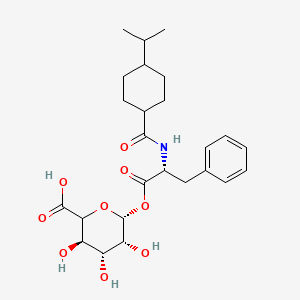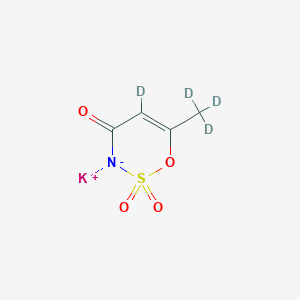
アセスルファム-d4カリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acesulfame-d4 (potassium salt) is a deuterium-labeled version of acesulfame potassium, an artificial sweetener. It is used primarily as an internal standard for the quantification of acesulfame by gas chromatography or liquid chromatography-mass spectrometry . The compound is not metabolized by humans and is excreted unchanged, making it a useful marker in various analytical applications .
科学的研究の応用
Acesulfame-d4 (potassium salt) is widely used in scientific research, including:
作用機序
アセスルファム-d4(カリウム塩)の作用機序は、内部標準としての役割に関係しています。それは、それ自体で生物学的効果を発揮するのではなく、分析法における参照化合物として機能します。 重水素標識により、さまざまなマトリックス中のアセスルファムの正確な定量と追跡が可能になります .
類似の化合物:
アセスルファムカリウム: アセスルファム-d4の非重水素化バージョンで、人工甘味料として使用されます.
独自性: アセスルファム-d4(カリウム塩)は、重水素標識によって、分析アプリケーションに最適な内部標準となっています。 この標識は、アセスルファムの定量における精度と正確性を向上させ、他の合成甘味料との差別化を可能にします .
生化学分析
Biochemical Properties
Acesulfame-d4 Potassium Salt may interact with various enzymes, proteins, and other biomoleculesIt is known that Acesulfame Potassium can affect neuro-metabolic functions in mice, potentially altering cognitive functions .
Cellular Effects
Studies on Acesulfame Potassium suggest that it can affect cognitive functions, potentially via altering neuro-metabolic functions in mice . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Acesulfame-d4 Potassium Salt is not well-defined. It is known that Acesulfame Potassium is not metabolized by humans . Therefore, it is unlikely to have direct binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.
Temporal Effects in Laboratory Settings
Acesulfame Potassium is known to be stable and long-lasting, withstanding heat, light, and acidity without degradation .
Dosage Effects in Animal Models
Acesulfame Potassium has been found to affect cognitive functions in mice .
Metabolic Pathways
The metabolic pathways involving Acesulfame-d4 Potassium Salt are not well-defined. It is known that Acesulfame Potassium is not metabolized by humans .
Transport and Distribution
Acesulfame Potassium is known to be excreted in wastewater and is considered a pollutant .
Subcellular Localization
As Acesulfame Potassium is not metabolized by humans , it is unlikely to be localized to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acesulfame-d4 (potassium salt) involves the deuterium labeling of acesulfame potassium.
Industrial Production Methods: Industrial production of acesulfame-d4 (potassium salt) follows similar principles to those used in the synthesis of acesulfame potassium. The process involves the reaction of sulfamic acid with acetoacetic acid derivatives in the presence of deuterated reagents, followed by purification and crystallization to obtain the final product .
化学反応の分析
反応の種類: アセスルファム-d4(カリウム塩)は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は特定の条件下で酸化される可能性があり、さまざまな酸化生成物を生成します。
還元: 還元反応は、アセスルファム-d4の構造を変える可能性があり、標識特性に影響を与える可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要生成物: これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化物を生成する可能性があり、還元は重水素が枯渇した化合物を生成する可能性があります .
4. 科学研究への応用
アセスルファム-d4(カリウム塩)は、以下のものを含む科学研究で広く使用されています。
類似化合物との比較
Acesulfame potassium: The non-deuterated version of acesulfame-d4, used as an artificial sweetener.
Aspartame: Another artificial sweetener, often compared with acesulfame potassium for its sweetness and stability.
Sucralose: A widely used artificial sweetener, known for its high sweetness and stability under heat.
Uniqueness: Acesulfame-d4 (potassium salt) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. This labeling provides enhanced accuracy and precision in the quantification of acesulfame, distinguishing it from other artificial sweeteners .
特性
IUPAC Name |
potassium;5-deuterio-2,2-dioxo-6-(trideuteriomethyl)-1-oxa-2λ6-thia-3-azanidacyclohex-5-en-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZFUFAFFUEMEI-LHHVLQQYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)[N-]S(=O)(=O)O1.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OS(=O)(=O)[N-]C1=O)C([2H])([2H])[2H].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4KNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
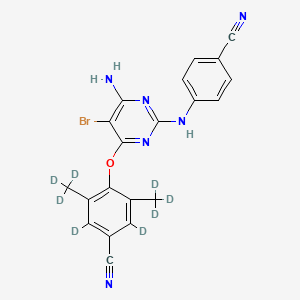

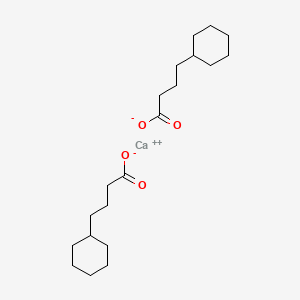
![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B1140975.png)


![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)
